![molecular formula C9H4BrClO3 B1331419 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid CAS No. 190775-65-6](/img/structure/B1331419.png)
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
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Overview
Description
“7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C9H4BrClO3 . It has a molecular weight of 275.48 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Benzofuran compounds, including “7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid”, can be synthesized through various methods . One common method involves the cyclization of ortho-hydroxystilbenes, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols, catalyzed by indium (III) halides . The synthesis of benzofuran compounds has attracted significant attention due to their wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of “7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .
Physical And Chemical Properties Analysis
“7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid” has a molecular weight of 275.48 g/mol . More specific physical and chemical properties of this compound are not provided in the search results.
Scientific Research Applications
Serotonin Receptor Research
Benzofuran derivatives, such as 5-Bromobenzofuran, have been used in the synthesis of compounds that bind strongly and selectively to serotonin receptors, particularly 5-HT2A . This suggests that “7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid” could potentially be used in similar neuropsychological research, contributing to the development of treatments for disorders like depression or anxiety.
Anticancer Drug Development
Some substituted benzofurans exhibit significant anticancer activities. For instance, certain benzofuran compounds have shown inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . “7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid” may serve as a precursor or a structural framework in synthesizing novel anticancer agents.
Pharmaceutical Testing
As a reference standard, “7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid” can be utilized for pharmaceutical testing to ensure the accuracy and quality of drug formulations . This application is crucial for maintaining the integrity of pharmaceutical products.
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Benzofuran compounds have been shown to have a variety of effects at the molecular and cellular level, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Environmental factors can significantly impact the action of a compound, including its stability, efficacy, and potential side effects .
properties
IUPAC Name |
7-bromo-5-chloro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRFGXNBDNKHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355581 |
Source
|
Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
CAS RN |
190775-65-6 |
Source
|
Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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